![molecular formula C22H24N2O2 B1682679 5-(Phenylmethoxymethyl)-7-(1-pyrrolidinylmethyl)-8-quinolinol CAS No. 383392-66-3](/img/structure/B1682679.png)
5-(Phenylmethoxymethyl)-7-(1-pyrrolidinylmethyl)-8-quinolinol
Overview
Description
5-(Phenylmethoxymethyl)-7-(1-pyrrolidinylmethyl)-8-quinolinol (PMPQ) is a synthetic, small molecule drug that has been studied for its potential therapeutic applications in a variety of medical conditions, including cancer, inflammation, and neurological disorders. PMPQ is an analogue of the naturally occurring quinolone antibiotic nalidixic acid, and has been found to have similar biological activities.
Scientific Research Applications
Analytical Chemistry
Hydroxyquinolines are known to be excellent chelating agents. They can form complexes with metal ions such as aluminum, copper, and iron, which is useful in analytical chemistry for separation techniques and quantitative analysis .
Pharmacological Research
Many hydroxyquinoline derivatives have a wide range of pharmacological applications. They can act as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, and chelators of metalloproteins .
Antimicrobial Activity
These compounds have been studied for their potential as anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .
Synthesis of Organic Compounds
Hydroxyquinolines are used in the synthesis of other organic compounds, including dyes and drugs. They serve as polymerization initiators due to their ability to form stable complexes with various metals .
Neuroprotective Agents
As iron-chelators, hydroxyquinoline derivatives can protect against neurodegenerative diseases by binding to excess iron that may contribute to oxidative stress in the brain .
Cancer Research
These compounds have shown promise as anticancer agents due to their ability to interfere with metalloproteins and enzymes that are crucial for cancer cell survival .
properties
IUPAC Name |
5-(phenylmethoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-22-18(14-24-11-4-5-12-24)13-19(20-9-6-10-23-21(20)22)16-26-15-17-7-2-1-3-8-17/h1-3,6-10,13,25H,4-5,11-12,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGLGIQQZXSLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Benzyloxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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